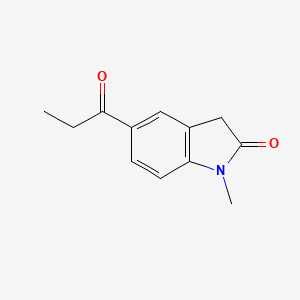

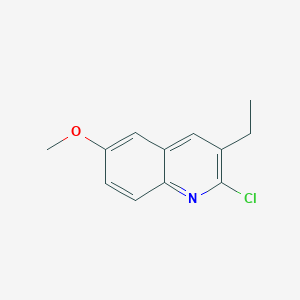

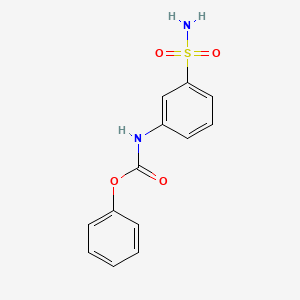

![molecular formula C6H13NO B1416585 methyl[(2R)-oxolan-2-ylmethyl]amine CAS No. 1283095-81-7](/img/structure/B1416585.png)

methyl[(2R)-oxolan-2-ylmethyl]amine

Descripción general

Descripción

“Methyl[(2R)-oxolan-2-ylmethyl]amine” is a chemical compound with the CAS Number: 1283095-81-7 . Its IUPAC name is N-methyl[(2R)-tetrahydro-2-furanyl]methanamine . It has a molecular weight of 115.18 and is a liquid at room temperature .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One such method involves the direct catalytic coupling of methanol with amines . Another method involves the use of simple and readily available aromatic methyl ketones .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 . This indicates that the compound has a specific arrangement of atoms and bonds.

Chemical Reactions Analysis

Amines are known to be good nucleophiles and can undergo various reactions . For instance, they can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 115.18 . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Environmental and Industrial Applications

Sustainable Solvent Alternatives : Vincent Rapinel et al. (2020) discussed the properties and applications of 2-methyloxolane (2-MeOx), a bio-based solvent similar in structure to "methyl[(2R)-oxolan-2-ylmethyl]amine", highlighting its potential as an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products. This review presents 2-MeOx as a promising candidate for green chemistry applications, emphasizing its efficient solvent power, lower toxicity, and reduced environmental impact compared to traditional solvents like hexane (Rapinel, Claux, Abert-Vian, McAlinden, Bartier, Patouillard, Jacques, & Chemat, 2020).

Biogenic Amine Metabolism and Health Implications

Biogenic Amines in Foods : A. Önal (2007) reviewed current analytical methods for the determination of biogenic amines in foods, which are organic bases found in various food items and have significant health implications due to their toxicity. This review underscores the importance of detecting and quantifying biogenic amines to ensure food safety and prevent food poisoning episodes (Önal, 2007).

Advanced Materials and Chemical Synthesis

Functionalized Metal–Organic Frameworks : Yichao Lin, Chunlong Kong, and Liang Chen (2016) reviewed the syntheses, structures, and properties of amine-functionalized metal–organic frameworks (MOFs), highlighting the benefits of amino functionality towards potential applications such as CO2 capture. The incorporation of amino groups into MOFs can significantly enhance their performance in gas separation and storage, demonstrating the versatility of amine-functionalization in material science (Lin, Kong, & Chen, 2016).

Biomedical Applications

Biogenic Amine Detection for Food Safety : J. M. Landete, B. de Las Rivas, Á. Marcobal, and R. Muñoz (2007) discussed molecular methods for the detection of biogenic amine-producing bacteria on foods. Given the health risks associated with high levels of biogenic amines, such as histamine and tyramine, in food products, this research emphasizes the need for rapid and accurate detection techniques to prevent biogenic amine accumulation and ensure food safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Mecanismo De Acción

Target of Action

The primary targets of the compound “methyl[(2R)-oxolan-2-ylmethyl]amine” are currently unknown. This compound is a small molecule with a molecular weight of 115.18 . It is crucial to identify the targets of this compound to understand its potential therapeutic applications.

Mode of Action

It’s known that amines can react with aldehydes and ketones to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .

Biochemical Pathways

For instance, they can be involved in the formation of alkaloids, which are specialized metabolites derived from amino acids containing a nitrogen heterocycle .

Análisis Bioquímico

Biochemical Properties

Methyl[(2R)-oxolan-2-ylmethyl]amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been observed to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. The interaction between this compound and these enzymes can lead to the formation of aldehydes and hydrogen peroxide, which are crucial in various metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain signaling pathways that are involved in cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via amine transporters and subsequently distributed to various organelles, where it can exert its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be targeted to particular compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

N-methyl-1-[(2R)-oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDVVHGQMPPEI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

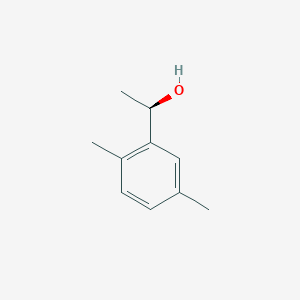

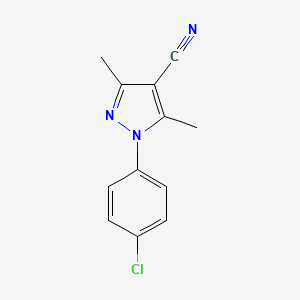

![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)

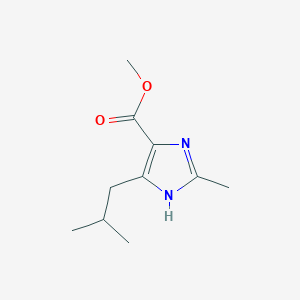

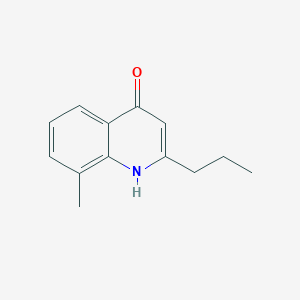

![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)

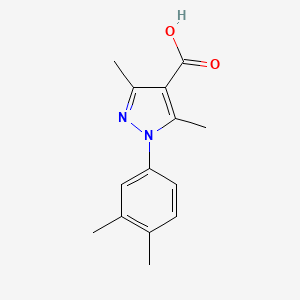

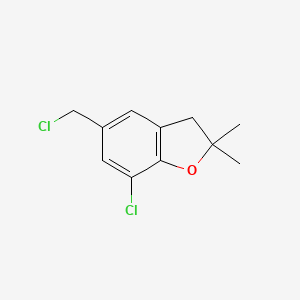

![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)

![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)